3,5-Diiodo-D-tyrosine: Structural Causality, Synthesis, and Applications in Advanced Therapeutics
3,5-Diiodo-D-tyrosine: Structural Causality, Synthesis, and Applications in Advanced Therapeutics
Executive Summary
In the rapidly evolving landscape of peptidomimetics and radiopharmaceuticals, non-natural amino acids serve as critical building blocks for overcoming the pharmacokinetic limitations of endogenous peptides. 3,5-Diiodo-D-tyrosine (D-DIT) —chemically designated as (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid—is a highly specialized tyrosine derivative[1]. By combining the proteolytic resistance of a D-enantiomer with the unique electronic and steric properties of di-iodo substitution, D-DIT provides a highly tunable scaffold for drug discovery, particularly in the design of macrocyclic inhibitors and targeted radiotracers[2][3].
This whitepaper dissects the stereochemical causality of D-DIT, outlines a self-validating synthetic protocol, and explores its integration into modern therapeutic modalities.
Chemical Structure and Stereochemical Causality
The utility of D-DIT in drug design is not accidental; it is the direct result of precise structural modifications that alter its physicochemical behavior. As an application scientist, it is crucial to understand why these modifications are made, rather than just acknowledging their presence.
The D-Stereocenter (R-Configuration)
Endogenous proteins are composed exclusively of L-amino acids. Consequently, the human body is equipped with a vast array of proteases evolved to cleave peptide bonds adjacent to L-residues. By utilizing the D-enantiomer (R-configuration at the alpha-carbon), D-DIT introduces a spatial geometry that is fundamentally unrecognized by standard proteolytic enzymes. When incorporated into peptide drugs, this stereochemical inversion acts as a structural shield, drastically increasing the serum half-life of the therapeutic agent without altering the chemical nature of the side chain.
Electronic and Steric Effects of Di-Iodo Substitution
The addition of two heavy iodine atoms at the 3 and 5 positions of the phenolic ring induces profound changes:
-
Steric Bulk and Lipophilicity: Iodine is the largest and most polarizable of the stable halogens. This substitution significantly increases the molecular volume and lipophilicity (LogP) of the residue, allowing it to deeply anchor into hydrophobic binding clefts of target proteins (such as the MDM2/MDMX pockets in oncology targets)[4].
-
Inductive pKa Shift (Critical Causality): In natural tyrosine, the phenolic hydroxyl group has a pKa of ~10.0, meaning it remains protonated and neutral at physiological pH (7.4). However, the strong electron-withdrawing inductive effect of the two adjacent iodine atoms stabilizes the phenolate anion, driving the pKa down to approximately 6.48[5]. As a result, at pH 7.4, the hydroxyl group of D-DIT is predominantly ionized. This transforms the residue from a neutral hydrogen-bond donor into a negatively charged entity, fundamentally altering its electrostatic interactions and binding affinities.
Causality of structural features on the pharmacokinetic and pharmacodynamic profile of D-DIT.
Physicochemical Properties
To facilitate analytical characterization and formulation, the quantitative data for D-DIT is summarized below.
| Property | Value | Analytical Relevance |
| IUPAC Name | (2R)-2-amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid | Standardized nomenclature[1]. |
| CAS Number | 16711-71-0 | Unique identifier for sourcing[6]. |
| Molecular Formula | C9H9I2NO3 | Confirms mass for MS detection[1]. |
| Molecular Weight | 432.98 g/mol | Target mass for LC-MS[1]. |
| pKa (Phenolic OH) | ~6.48 | Dictates ionization state at physiological pH[5]. |
| pKa (Carboxyl) | ~2.12 | Relevant for isoelectric precipitation[5]. |
| pKa (Amino) | ~7.82 | Relevant for peptide coupling strategies[5]. |
| Storage Conditions | 4°C to -20°C, sealed, desiccated | Prevents oxidative degradation of iodine[7]. |
Self-Validating Synthesis Protocol
The synthesis of D-DIT relies on the electrophilic aromatic substitution of D-tyrosine. To ensure scientific integrity, this protocol is designed as a self-validating system , incorporating critical in-process controls to prevent over-oxidation and verify stereochemical retention.
Step-by-Step Methodology
Step 1: Dissolution and Basification
-
Suspend 10.0 g of pure D-tyrosine in 250 mL of 25% aqueous ammonia.
-
Causality: The alkaline environment deprotonates the phenolic hydroxyl group, activating the aromatic ring toward electrophilic attack at the ortho positions (3 and 5).
Step 2: Controlled Iodination
-
Prepare an iodinating solution by dissolving 28.0 g of Iodine (I₂) and 35.0 g of Potassium Iodide (KI) in 100 mL of deionized water.
-
Cool the D-tyrosine solution to 0–5°C using an ice bath.
-
Add the I₂/KI solution dropwise over 2 hours under vigorous stirring.
-
Causality: Maintaining a low temperature suppresses oxidative side reactions and the formation of polymeric byproducts.
Step 3: In-Process Monitoring (Validation Checkpoint 1)
-
Sample the reaction mixture and analyze via Reverse-Phase HPLC (C18 column, gradient water/acetonitrile with 0.1% TFA).
-
Validation: Ensure complete conversion of mono-iodotyrosine to diiodotyrosine. Do not proceed to quenching until the mono-iodo intermediate peak is < 1%.
Step 4: Quenching and Isoelectric Precipitation
-
Once complete, quench unreacted iodine by adding a minimal amount of sodium metabisulfite (Na₂S₂O₅) until the solution turns pale yellow.
-
Carefully adjust the pH to 5.5–6.0 using glacial acetic acid.
-
Causality: The isoelectric point (pI) of D-DIT is approximately 5.5. At this pH, the zwitterionic form is maximized, resulting in minimal solubility and driving the precipitation of the product.
-
Filter the precipitate and wash thoroughly with cold water.
Step 5: Purification and Final Validation (Validation Checkpoint 2)
-
Recrystallize the crude product from 70% ethanol to yield pure 3,5-Diiodo-D-tyrosine as a light yellow solid[5].
-
Validation: Perform LC-MS to confirm the mass (m/z 433.9 [M+H]⁺). Perform Chiral HPLC using a cyclodextrin-based stationary phase to determine the enantiomeric excess (ee). An ee > 99% self-validates that no racemization occurred during the alkaline iodination process.
Workflow for the synthesis and self-validating characterization of 3,5-Diiodo-D-tyrosine.
Applications in Advanced Therapeutics
Peptidomimetic Macrocycles (Protein-Protein Interaction Inhibitors)
Protein-protein interactions (PPIs), such as the p53-MDM2 axis, are notoriously difficult to drug with small molecules due to their large, flat binding surfaces. Peptidomimetic macrocycles have emerged as a solution. D-DIT is frequently incorporated into these macrocycles (often protected as Boc-3,5-diiodo-D-tyrosine during solid-phase peptide synthesis) to optimize binding[2][8]. The bulky iodine atoms perfectly fill deep hydrophobic pockets on the target protein, while the D-stereochemistry ensures the peptide backbone adopts the correct helical conformation while resisting enzymatic cleavage[4].
Radiopharmaceuticals and Diagnostic Imaging
Because iodine has several clinically useful radioisotopes (e.g., ¹²³I for SPECT imaging, ¹²⁵I for in vitro assays, and ¹³¹I for targeted radiotherapy), D-DIT serves as a critical structural template[3]. In radiochemistry, precursors are often synthesized using organotin or boronate intermediates, which are then subjected to radioiodination. The D-tyrosine backbone ensures that once the radiotracer is injected into the patient, it is not rapidly degraded by serum proteases, allowing sufficient time for the tracer to accumulate at the tumor site and provide high-contrast imaging[3][9].
References
-
PubChem: Diiodotyrosine, D- | C9H9I2NO3 | CID 7059641 National Center for Biotechnology Information. URL:[Link]
-
3,5-Diiodotyrosine Properties and pKa DrugFuture. URL:[Link]
- Peptidomimetic macrocycles and uses thereof (WO2020023502A1)
- Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles (WO2013123267A1)
-
A Convenient Route to New (Radio)Fluorinated and (Radio)Iodinated Cyclic Tyrosine Analogs ResearchGate. URL:[Link]
Sources
- 1. Diiodotyrosine, D- | C9H9I2NO3 | CID 7059641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. WO2020023502A1 - Peptidomimetic macrocycles and uses thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. WO2013123267A1 - Triazole-crosslinked and thioether-crosslinked peptidomimetic macrocycles - Google Patents [patents.google.com]
- 5. 3,5-Diiodotyrosine [drugfuture.com]
- 6. chemscene.com [chemscene.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Boc-3,5-diiodo-D-tyrosine | CAS 214630-08-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. researchgate.net [researchgate.net]
